3-Methyl-2-(propan-2-yl)butanal
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Overview
Description
3-Methyl-2-(propan-2-yl)butanal, also known as 2-isopropyl-3-methylbutanal, is an organic compound with the molecular formula C8H16O. It is a branched aldehyde, characterized by the presence of a terminal carbonyl group. This compound is notable for its role as a flavor compound in various food products, where it imparts a malty, chocolate-like aroma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(propan-2-yl)butanal can be achieved through several methods. One common approach involves the aldol condensation of isobutyraldehyde with acetone, followed by hydrogenation. The reaction conditions typically include the use of a base catalyst such as sodium hydroxide and a hydrogenation catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous flow process, where the reactants are fed into a reactor under controlled conditions. The use of high-pressure hydrogenation and efficient separation techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(propan-2-yl)butanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products Formed
Oxidation: 3-Methyl-2-(propan-2-yl)butanoic acid.
Reduction: 3-Methyl-2-(propan-2-yl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-2-(propan-2-yl)butanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its impact on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(propan-2-yl)butanal involves its reactivity as an aldehyde. The slightly positive carbon atom in the aldehyde group is susceptible to nucleophilic attacks, making it a reactive intermediate in various chemical reactions. In biological systems, it can participate in metabolic pathways, where it is converted to other compounds through enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
2-Methylpropanal: Another branched aldehyde with a similar structure but different substituents.
3-Methylbutanal: A closely related compound with a similar carbon skeleton but different functional groups.
2-Isopropylbutanal: Similar in structure but with variations in the position of the isopropyl group.
Uniqueness
3-Methyl-2-(propan-2-yl)butanal is unique due to its specific arrangement of substituents, which imparts distinct chemical and physical properties. Its role as a flavor compound and its reactivity in various chemical reactions make it a valuable compound in both research and industrial applications .
Biological Activity
3-Methyl-2-(propan-2-yl)butanal, also known as 3-methyl-2-butanol, is a secondary alcohol with the molecular formula C5H12O. It belongs to the class of organic compounds known as alcohols and polyols. This compound has garnered interest due to its potential biological activities, including its effects on microbial growth and its role in various metabolic pathways.
- IUPAC Name: 3-methylbutan-2-ol
- CAS Number: 598-75-4
- Molecular Weight: 88.148 g/mol
- Structure:
CH3C(OH)(CH3)CH2CH3
Antimicrobial Properties
Research has indicated that 3-methyl-2-butanol exhibits antimicrobial activity. A study involving mixed microbial cultures demonstrated that it can inhibit the growth of certain fungal species and actinomycetes under varying humidity conditions. This suggests a potential application in preserving materials against microbial degradation .
Metabolic Pathways
3-Methyl-2-butanol is produced endogenously in yeast, specifically Saccharomyces cerevisiae, during fermentation processes. It plays a role in the metabolic pathway of alcoholic fermentation, contributing to the flavor profile of various alcoholic beverages . The compound's presence in food items such as citrus fruits and alcoholic beverages indicates its significance in human diet and metabolism .
Toxicological Profile
The compound has been studied for its toxicological effects. In animal studies, it has shown moderate acute oral toxicity with an LD50 value of approximately 690 mg/kg in rats. Symptoms observed included labored breathing and tremors, indicating potential risks associated with high exposure levels . Moreover, it has been noted for its irritant properties on skin and eyes, emphasizing the need for careful handling in industrial applications .
Case Study 1: Antimicrobial Efficacy
A study assessed the efficacy of various alcohols, including 3-methyl-2-butanol, against fungal pathogens. Results indicated that at specific concentrations, this compound could significantly reduce fungal growth, making it a candidate for use in food preservation and material protection against microbial damage.
Case Study 2: Flavor Profile in Beverages
In a comparative analysis of flavor compounds in wines, 3-methyl-2-butanol was identified as a significant contributor to the fruity aroma characteristic of certain varietals. Its concentration varied with fermentation conditions, highlighting its importance in enology.
Research Findings Summary
Properties
IUPAC Name |
3-methyl-2-propan-2-ylbutanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-6(2)8(5-9)7(3)4/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQMBKVWUSLXJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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